
1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride
Overview
Description
The compound “1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3,4-Diethoxybenzyl” part suggests the presence of a benzyl group substituted with two ethoxy groups at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the synthesis of (±)-DMBO was accomplished in three stages: reduction of the 3,4-dimethoxybenzaldehyde carbonyl group, chloride formation from (±)-4-methyloctanoic acid, and esterification of 3,4-dimethoxybenzyl alcohol with (±)-4-methyloctanoyl chloride .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, including compounds similar to "1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride," has been a subject of interest due to their potential pharmacological activities. For instance, novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized to explore their antibacterial and antifungal activities. The structure-activity relationships (SARs) were studied to improve therapeutic efficacy, highlighting the importance of the pyrazole core in developing antimicrobial agents (Raju et al., 2010). Similarly, efficient synthesis methodologies have been reported for pyrazole derivatives, emphasizing their operational simplicity and potential for creating valuable intermediates for further chemical transformations (Becerra et al., 2021).
Antimicrobial Activities
The antimicrobial evaluation of pyrazole derivatives has revealed potent activities against various bacterial and fungal strains. Studies have identified compounds within this class exhibiting significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as mycotoxic fungal strains, suggesting their potential as antimicrobial agents. The exploration of their antimicrobial properties is critical in the search for new therapeutic agents to combat resistant microbial infections (Altalbawy, 2013).
Anticancer and Antiproliferative Effects
Research into pyrazole derivatives has also extended to their anticancer and antiproliferative effects. For example, the synthesis and evaluation of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffolds have shown competitive activities against melanoma and hematopoietic cell lines. These findings indicate the potential of pyrazole derivatives in developing new anticancer therapies, particularly as inhibitors of key cancer-related kinases (Kim et al., 2011).
Mechanism of Action
Mode of Action
It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Pharmacokinetics
The log octanol-water partition coefficient (log kow) of a similar compound, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium, is estimated to be 316 , which suggests that 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride might have similar lipophilicity and could potentially cross biological membranes.
Action Environment
The action environment of 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride is influenced by various factors. For instance, the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor. This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.2ClH/c1-3-18-13-6-5-11(7-14(13)19-4-2)9-17-10-12(15)8-16-17;;/h5-8,10H,3-4,9,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYKRVRMMLLOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OCC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



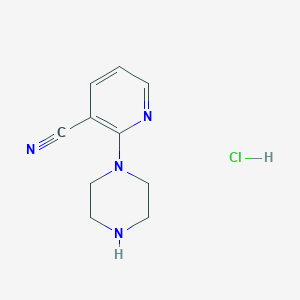
![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)


![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088529.png)
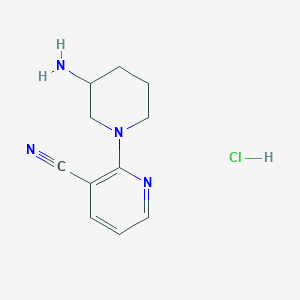
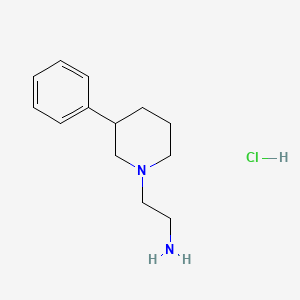
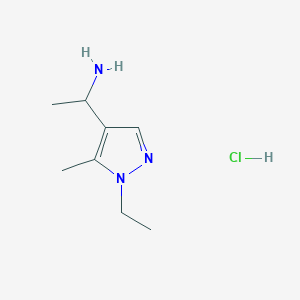


![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)

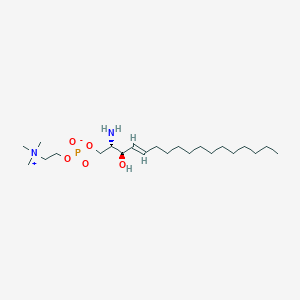
![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)